REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[OH-].[NH4+:13]>>[Cl:1][C:2]1[N:7]=[C:6]([NH2:13])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1 |f:1.2|
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
|
[OH-].[NH4+]
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Type
|
CUSTOM
|
Details
|
to stir for 30 min, at which point the precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
in a 0 deg. C
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Type
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CUSTOM
|
Details
|
was isolated by filtration
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Type
|
WASH
|
Details
|
The solid was rinsed several times with ice-cold water
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Type
|
CUSTOM
|
Details
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once with ice cold ethanol to give a peach-colored solid
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Type
|
CUSTOM
|
Details
|
The crude solid was purified by adsorption onto 18 g silica gel
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Type
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WASH
|
Details
|
eluting with 0-20% MeOH/dichloromethane
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=C(C(=N1)N)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |